molecular formula C9H7BrN2O B13622645 6-Bromo-7-methyl-4-cinnolinol CAS No. 90721-36-1

6-Bromo-7-methyl-4-cinnolinol

Cat. No.: B13622645
CAS No.: 90721-36-1
M. Wt: 239.07 g/mol
InChI Key: BSLSQVLTGPFELR-UHFFFAOYSA-N
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Description

6-Bromo-7-methyl-4-cinnolinol is a heterocyclic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and methyl groups in the structure of this compound enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methyl-4-cinnolinol typically involves the bromination of 7-methyl-4-cinnolinol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetonitrile. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methyl-4-cinnolinol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated or hydrogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions include substituted cinnolines, quinones, and dehalogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-7-methyl-4-cinnolinol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-7-methyl-4-cinnolinol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-7-methyl-4-cinnolinol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and methyl groups enhances its potential for diverse applications in research and industry.

Properties

CAS No.

90721-36-1

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

6-bromo-7-methyl-1H-cinnolin-4-one

InChI

InChI=1S/C9H7BrN2O/c1-5-2-8-6(3-7(5)10)9(13)4-11-12-8/h2-4H,1H3,(H,12,13)

InChI Key

BSLSQVLTGPFELR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=O)C=NN2

Origin of Product

United States

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